Bis(4-bromophenyl) sulphide Bis(4-bromophenyl) sulphide
Brand Name: Vulcanchem
CAS No.: 3393-78-0
VCID: VC1961216
InChI: InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
SMILES: C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br
Molecular Formula: C12H8Br2S
Molecular Weight: 344.07 g/mol

Bis(4-bromophenyl) sulphide

CAS No.: 3393-78-0

Cat. No.: VC1961216

Molecular Formula: C12H8Br2S

Molecular Weight: 344.07 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-bromophenyl) sulphide - 3393-78-0

Specification

CAS No. 3393-78-0
Molecular Formula C12H8Br2S
Molecular Weight 344.07 g/mol
IUPAC Name 1-bromo-4-(4-bromophenyl)sulfanylbenzene
Standard InChI InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Standard InChI Key CLPVCAXOQZIJGW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br

Introduction

Structural Characteristics and Basic Information

Bis(4-bromophenyl) sulphide, also known as bis(4-bromophenyl) sulfide or 4,4'-dibromodiphenyl sulfide, is an organosulfur compound characterized by its symmetrical structure. It consists of two para-brominated phenyl rings connected through a sulfur atom. This arrangement provides the molecule with distinctive chemical properties and reactivity patterns that make it valuable in various chemical transformations . The compound belongs to the family of diaryl sulfides, which are known for their stability and versatility in organic synthesis.

The compound is registered with CAS number 3393-78-0 and has several synonyms, including bis(p-bromophenyl) sulfide, 1,1'-thiobis[4-bromobenzene], and 4,4'-dibromodiphenyl sulfide . These alternative names reflect its structure and chemical composition, emphasizing the presence of bromine atoms at the para positions of both phenyl rings. The systematic IUPAC nomenclature further clarifies its molecular arrangement, highlighting the central sulfur atom that bridges the two aromatic rings.

Structural Identifiers and Representations

For computational and database purposes, the compound is associated with specific structural identifiers. Its InChI notation is InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H, which encodes the structural information in a standardized format for chemical database compatibility . The SMILES notation, S(C1=CC=C(Br)C=C1)C1=CC=C(Br)C=C1, provides an alternative line notation for representing the molecular structure . These identifiers are essential for database searches and computational studies involving the compound.

Physical and Chemical Properties

Bis(4-bromophenyl) sulphide exhibits distinct physical and chemical properties that dictate its behavior in various environments and reactions. Understanding these properties is crucial for predicting its reactivity, developing synthesis methods, and exploring potential applications.

Physical State and Appearance

At room temperature, bis(4-bromophenyl) sulphide exists as a solid, typically appearing as a white to almost white crystalline powder . The compound's appearance can vary slightly depending on purity and crystallization conditions, ranging from powder to well-defined crystals. This physical state facilitates its handling and storage in laboratory settings, allowing for precise measurements and controlled reactions.

Thermal Properties

The compound demonstrates specific thermal behaviors that are important for processing and reaction design. It has a well-defined melting point in the range of 113.0 to 117.0°C, with most sources reporting approximately 115°C . This relatively high melting point reflects the compound's molecular stability and the presence of intermolecular forces that must be overcome to transition from the solid to the liquid state.

The boiling point of bis(4-bromophenyl) sulphide is approximately 210°C at reduced pressure (3 mmHg) . This elevated boiling point under vacuum conditions indicates strong intermolecular forces and significant molecular weight, both of which contribute to the compound's thermal stability. These thermal properties are summarized in Table 1, which provides a comprehensive overview of the compound's behavior under different temperature conditions.

Table 1: Thermal Properties of Bis(4-bromophenyl) sulphide

PropertyValueConditionsReference
Melting Point115°CAtmospheric pressure
Melting Range113.0-117.0°CAnalytical determination
Boiling Point210°CAt 3 mmHg pressure

Spectroscopic Properties

The spectroscopic properties of bis(4-bromophenyl) sulphide provide valuable information for its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns that correspond to the aromatic protons in the phenyl rings. The ¹H NMR spectrum (600 MHz, CDCl₃) shows signals in the aromatic region, reflecting the symmetrical nature of the molecule . Additionally, its UV-visible absorption profile may show a maximum absorption wavelength characteristic of brominated aromatic compounds, which is valuable for analytical determinations.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of bis(4-bromophenyl) sulphide, each with specific advantages and limitations. These methods vary in their starting materials, reaction conditions, and yields, providing options for different research and production settings.

From Diphenyl Sulfoxide

One established method for synthesizing bis(4-bromophenyl) sulphide involves the reaction of diphenyl sulfoxide with bromine in the presence of glacial acetic acid and water. This approach, documented in the literature, proceeds through a series of reactions that ultimately lead to the formation of the target compound . The reaction mechanism involves the bromination of the aromatic rings at the para positions, followed by reduction of the sulfoxide to sulfide. This method is valuable for laboratory-scale preparations and offers a relatively straightforward route to the desired product.

Homocoupling of Sodium Arenesulfinates

Another effective approach for synthesizing bis(4-bromophenyl) sulphide involves the homocoupling of sodium 4-bromobenzenesulfinate. This method has been shown to produce symmetrical diaryl sulfides with high chemoselectivity . The reaction typically yields the product as a white solid with a melting point of 110-111°C and can achieve yields of approximately 80%. This synthetic route represents an efficient method for preparing symmetrical diaryl sulfides, including the target compound, and demonstrates good tolerance for various functional groups.

Table 2: Comparison of Synthesis Methods for Bis(4-bromophenyl) sulphide

MethodStarting MaterialsReaction ConditionsYieldAdvantagesReference
Diphenyl Sulfoxide MethodDiphenyl sulfoxide, BromineGlacial acetic acid, Water, 80-100°CNot specifiedDirect approach, well-established
Homocoupling of SulfinatesSodium 4-bromobenzenesulfinateCoupling conditions~80%High chemoselectivity, good yield

Alternative Synthetic Routes

In addition to the primary methods described above, researchers have explored alternative approaches for synthesizing bis(4-bromophenyl) sulphide. These include reductive methods using various sulfur sources and cross-coupling strategies that employ metal catalysts. While these alternative methods may offer advantages in specific situations, they typically involve more complex reaction conditions or specialized reagents. Nevertheless, they contribute to the synthetic versatility available for producing this compound and may be preferred in certain research or manufacturing contexts.

Chemical Reactivity and Transformations

The chemical reactivity of bis(4-bromophenyl) sulphide is largely determined by its functional groups and electronic structure. The presence of bromine atoms at the para positions of the phenyl rings and the central sulfur atom creates multiple sites for potential reactions and transformations.

Oxidation to Sulfone and Sulfoxide

One of the most significant reactions of bis(4-bromophenyl) sulphide is its oxidation to form bis(4-bromophenyl) sulfone. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide, potassium bromate, or peroxomonosulfate . The oxidation process typically proceeds through the sulfoxide intermediate before reaching the sulfone state. This reaction sequence is important for the preparation of bis(4-bromophenyl) sulfone, which is an intermediate used in the manufacture of aromatic polysulfones and in the synthesis of bis(4-aminophenyl) sulfone for leprotherapy and epoxy resin curing .

Polymer Formation Reactions

Bis(4-bromophenyl) sulphide and its related compounds can serve as monomers for polymer synthesis. For instance, poly(p-phenylene sulfide) (PPS) can be prepared from bis(4-bromophenyl) disulfide under specific reaction conditions . The presence of reactive bromine atoms allows for various polymerization mechanisms, including coupling reactions and nucleophilic substitutions. These polymer-forming reactions highlight the compound's utility in materials science and polymer chemistry.

Functionalization at Bromine Sites

Applications and Uses

Bis(4-bromophenyl) sulphide finds applications across various fields, ranging from organic synthesis to materials science and potential therapeutic development. Its unique structure and reactivity pattern make it a valuable compound in both research and practical applications.

Intermediate in Organic Synthesis

The primary application of bis(4-bromophenyl) sulphide is as an intermediate in organic synthesis. Its functional groups, particularly the bromine atoms and the sulfur linkage, provide multiple sites for chemical transformations. This makes the compound a valuable building block for constructing more complex molecules with specific properties and functions. The ability to selectively modify these sites allows for the precise design of target compounds for various applications.

Precursor for Sulfone Derivatives

Bis(4-bromophenyl) sulphide serves as a precursor for the synthesis of bis(4-bromophenyl) sulfone, which is an important intermediate in the manufacture of aromatic polysulfones . These polysulfones are high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance. Additionally, bis(4-bromophenyl) sulfone can be further transformed into bis(4-aminophenyl) sulfone, which has applications in leprotherapy and as a curing agent for epoxy resins . This transformation pathway highlights the compound's role in creating materials with specialized properties.

Polymer Chemistry

In polymer chemistry, bis(4-bromophenyl) sulphide and related compounds contribute to the development of high-performance polymers with specialized properties. For example, the compound is relevant to the synthesis of poly(p-phenylene sulfide) (PPS), a thermoplastic polymer known for its exceptional thermal stability and chemical resistance . The resulting polymers, which typically have melting temperatures around 280°C, find applications in high-temperature environments, electrical components, and chemical processing equipment. These applications leverage the unique properties derived from the compound's structure and reactivity.

Research Findings and Recent Developments

Recent research has expanded our understanding of bis(4-bromophenyl) sulphide and related compounds, opening new avenues for applications and synthetic methodologies. These developments reflect the continuing interest in this compound and its derivatives within the scientific community.

Synthesis Optimizations

Recent studies have focused on optimizing the synthesis of diaryl sulfides, including bis(4-bromophenyl) sulphide, to improve efficiency, yield, and environmental sustainability. The development of selective methods for homocoupling of sodium arenesulfinates represents a significant advancement in this area, allowing for the efficient production of symmetrical diaryl sulfides with high chemoselectivity . These optimized synthetic routes provide more accessible pathways to bis(4-bromophenyl) sulphide and related compounds, facilitating their use in various applications.

Polymer Development Studies

Research into the use of bis(4-bromophenyl) sulphide derivatives in polymer chemistry has led to improved methods for preparing poly(p-phenylene sulfide) (PPS) directly from bis(4-bromophenyl) disulfide . These studies have established optimized reaction conditions, including the use of zinc metal with catalytic potassium iodide, to achieve better results in polymer formation. The resulting polymers are semicrystalline, dissolve in specific solvents like 1-chloronaphthalene, and have properties comparable to commercial PPS, demonstrating the practical relevance of these research efforts .

Computational Studies and Structure-Activity Relationships

Computational approaches are increasingly being applied to predict the properties and behaviors of bis(4-bromophenyl) sulphide and related compounds. These studies focus on understanding structure-activity relationships, modeling reaction mechanisms, and predicting biological activities. By employing computational tools, researchers can gain insights into the compound's electronic structure, reactivity patterns, and potential interactions with biological systems. These computational investigations complement experimental studies and guide the development of new applications and derivatives.

Table 3: Research Developments for Bis(4-bromophenyl) sulphide and Related Compounds

Research AreaKey FindingsSignificanceReference
Synthesis OptimizationEfficient homocoupling methods for diaryl sulfidesImproved access to target compounds
Polymer DevelopmentEnhanced conditions for PPS synthesis from disulfide derivativesBetter polymer properties and yields
Biological ActivityPotential antimicrobial and anticancer propertiesNew therapeutic possibilities
Computational StudiesADME property predictions and structure-activity relationshipsGuided compound development

Integration in Complex Synthesis Pathways

Recent research has explored the integration of bis(4-bromophenyl) sulphide and related compounds into more complex synthesis pathways, particularly for creating compounds with specific functional properties. These studies leverage the compound's reactivity at multiple sites to introduce diverse functionalities and create molecules with tailored characteristics. By incorporating bis(4-bromophenyl) sulphide into these synthetic sequences, researchers can access a wider range of compounds with potential applications in materials science, medicinal chemistry, and other fields.

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